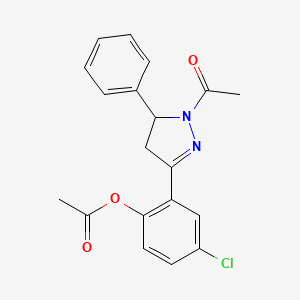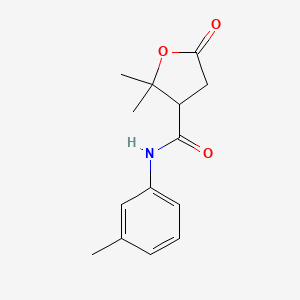
1-(6-chloro-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step reactions that can include condensation, cyclization, and substitution reactions. For instance, the synthesis of 2-(1-methyl-1H-pyrrol-2-yl)- and 2-(1-methyl-1H-indol-3-yl)-5-fluoro-1,3-benzothiazin-4-ones involves the reaction of o-fluorobenzoyl isothiocyanates with C-nucleophilic pyrrole and indole, followed by base-catalyzed cyclization, yielding compounds with both pyrrol and benzothiazin units in high yields (Nosova et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds related to the target chemical often exhibits significant conformational and electronic features that influence their reactivity and physical properties. For example, X-ray crystallography and spectroscopic methods are commonly used to elucidate the structures of complex heterocyclic compounds, revealing intricate details about bond lengths, angles, and molecular conformations that are crucial for understanding their chemical behavior (Kumar et al., 2018).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activity
Compounds related to 1-(6-chloro-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one have been investigated for their potential antimicrobial and antifungal activities. Studies have shown that certain derivatives exhibit antibacterial and antifungal properties, comparable or even superior to standard medicinal drugs such as chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).
Anti-inflammatory and Analgesic Properties
Research has also been conducted on the anti-inflammatory and analgesic properties of similar compounds. Certain derivatives have shown comparable or greater potency than traditional anti-inflammatory and analgesic agents like indomethacin in both acute and chronic animal models (Muchowski et al., 1985).
Photovoltaic Efficiency and Ligand-Protein Interactions
There are studies exploring the photochemical and thermochemical properties of compounds structurally similar to 1-(6-chloro-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one. They have shown potential as photosensitizers in dye-sensitized solar cells (DSSCs), displaying good light harvesting efficiency (LHE) and favorable energy profiles for photovoltaic applications. Additionally, molecular docking studies have been conducted to understand the binding interactions of these compounds with specific proteins like Cyclooxygenase 1 (COX1) (Mary et al., 2020).
Metabolic Stability in Drug Development
In the context of drug development, derivatives of 1-(6-chloro-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one have been explored for their metabolic stability. This research is crucial in the development of pharmaceuticals, as it helps in understanding how a drug is metabolized in the body, which can affect its efficacy and safety (Stec et al., 2011).
Eigenschaften
IUPAC Name |
1-(6-chloro-1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClFN2O4S/c1-11-6-9-16(31-11)20(28)18-19(13-4-2-3-5-14(13)25)27(22(30)21(18)29)23-26-15-8-7-12(24)10-17(15)32-23/h2-10,19,29H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBOMAZVKJLDCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3F)C4=NC5=C(S4)C=C(C=C5)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



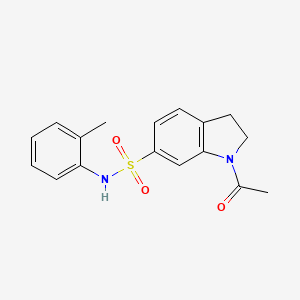

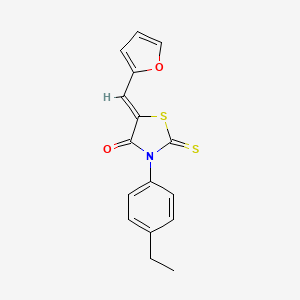
![[4-bromo-2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B4060117.png)
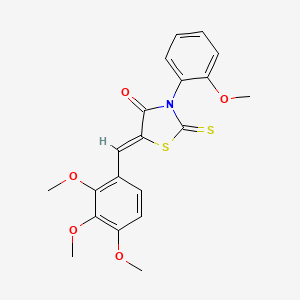
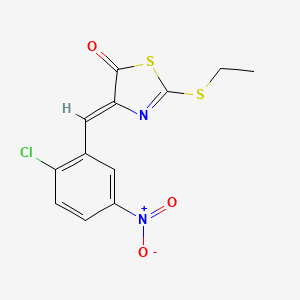
![5-[(5-bromo-2-furyl)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4060136.png)

![methyl 4-[2-(benzyloxy)-3-methoxyphenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4060149.png)
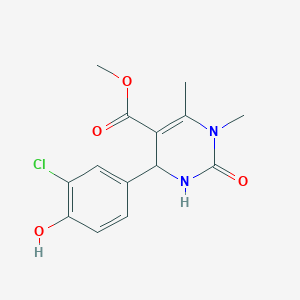
![4-phenyl-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B4060164.png)
![4-methyl-3-(4-morpholinylsulfonyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4060178.png)
